molecular formula C16H11N3OS2 B6053916 N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide

N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide

Cat. No.: B6053916
M. Wt: 325.4 g/mol
InChI Key: YUAXZGKPUJPTGC-UHFFFAOYSA-N
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Description

N-(2’-amino-4’-cyano-2,3’-bithien-5’-yl)benzamide is a complex organic compound that features a benzamide group attached to a bithienyl moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and cyano groups in the bithienyl structure provides unique chemical reactivity and biological activity.

Properties

IUPAC Name

N-(5-amino-3-cyano-4-thiophen-2-ylthiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS2/c17-9-11-13(12-7-4-8-21-12)14(18)22-16(11)19-15(20)10-5-2-1-3-6-10/h1-8H,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAXZGKPUJPTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)N)C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2’-amino-4’-cyano-2,3’-bithien-5’-yl)benzamide typically involves the following steps:

    Formation of the Bithienyl Intermediate: The bithienyl moiety can be synthesized through a series of cyclization reactions involving thiophene derivatives. For example, the reaction of 2-aminothiophene with a cyanoacetylating agent can yield the desired bithienyl intermediate.

    Coupling with Benzamide: The bithienyl intermediate is then coupled with benzoyl chloride in the presence of a base such as triethylamine to form N-(2’-amino-4’-cyano-2,3’-bithien-5’-yl)benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2’-amino-4’-cyano-2,3’-bithien-5’-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The bithienyl moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or chlorinating agents.

Major Products

    Oxidation: Nitro derivatives of the bithienyl moiety.

    Reduction: Amine derivatives of the cyano group.

    Substitution: Halogenated bithienyl derivatives.

Scientific Research Applications

N-(2’-amino-4’-cyano-2,3’-bithien-5’-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(2’-amino-4’-cyano-2,3’-bithien-5’-yl)benzamide involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds or electrostatic interactions with biological macromolecules, influencing their activity. The bithienyl moiety may also interact with hydrophobic regions of proteins or cell membranes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(2’-amino-4’-cyano-2,3’-bithien-5’-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-(2’-amino-4’-cyano-2,3’-bithien-5’-yl)thiophene: Similar structure but with a thiophene group instead of a benzamide group.

Uniqueness

N-(2’-amino-4’-cyano-2,3’-bithien-5’-yl)benzamide is unique due to the presence of both amino and cyano groups in the bithienyl structure, which provides a combination of chemical reactivity and biological activity not found in other similar compounds. This makes it a valuable compound for various scientific and industrial applications.

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